An In-depth Technical Guide on N-(2-Mercapto-1-oxopropyl)-L-valine and Related Metalloproteinase Inhibitors
An In-depth Technical Guide on N-(2-Mercapto-1-oxopropyl)-L-valine and Related Metalloproteinase Inhibitors
Disclaimer: Publicly available scientific data, including detailed experimental results and established protocols, for N-(2-Mercapto-1-oxopropyl)-L-valine (CAS: 1313496-16-0) is scarce. This compound is structurally a valine analog of Tiopronin, which is used as an antidote for heavy metal poisoning[][2]. Given its N-mercaptoacyl amino acid structure, it belongs to a class of compounds known for inhibiting zinc-dependent metalloproteinases. To provide a comprehensive technical guide that meets the core requirements for in-depth data and protocols, this document will focus on the well-characterized and structurally related class of N-mercaptoacyl amino acid inhibitors, using the archetypal drug Captopril as the primary example. The principles, pathways, and experimental methodologies discussed are directly applicable to the study of N-(2-Mercapto-1-oxopropyl)-L-valine.
Core Compound: N-(2-Mercapto-1-oxopropyl)-L-valine
N-(2-Mercapto-1-oxopropyl)-L-valine is a derivative of the amino acid L-valine. Its key structural feature is a mercapto (thiol) group, which confers significant chemical reactivity and is a common zinc-binding group in metalloproteinase inhibitors[3].
Chemical and Physical Properties
The fundamental properties of the compound are summarized below. This data is compiled from chemical supplier databases and computational models.
| Property | Value | Reference(s) |
| CAS Number | 1313496-16-0 | [4][5] |
| Molecular Formula | C₈H₁₅NO₃S | [][4][5] |
| Molecular Weight | 205.28 g/mol | [4] |
| IUPAC Name | (2S)-3-methyl-2-(2-sulfanylpropanoylamino)butanoic acid | [4] |
| Synonyms | (2-Mercaptopropanoyl)-L-valine | [5] |
| XLogP3 | 0.6 | [4] |
| Hydrogen Bond Donor Count | 3 | [4] |
| Hydrogen Bond Acceptor Count | 4 | [4] |
| Boiling Point | 407.7 ± 30.0 °C at 760 mmHg | [] |
Mechanism of Action: Inhibition of Zinc Metalloproteinases
The proposed mechanism of action for N-mercaptoacyl amino acids is the inhibition of zinc-dependent metalloproteinases, such as Angiotensin-Converting Enzyme (ACE). The thiol group of the inhibitor coordinates with the essential zinc ion (Zn²⁺) in the enzyme's active site. This strong interaction prevents the natural substrate from binding and being processed.
Captopril, the first orally active ACE inhibitor, competitively inhibits the enzyme, which is responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II[6][7]. By blocking this conversion, Captopril and similar inhibitors effectively reduce blood pressure.
Figure 1. General mechanism of zinc metalloproteinase inhibition by a thiol-containing compound.
Relevant Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)
ACE inhibitors exert their therapeutic effects by modulating the Renin-Angiotensin-Aldosterone System (RAAS), a critical hormonal cascade that regulates blood pressure and fluid balance[8][9][10]. By inhibiting ACE, these compounds prevent the formation of Angiotensin II, leading to vasodilation and reduced aldosterone secretion, which in turn decreases sodium and water retention[10][11][12].
Figure 2. The Renin-Angiotensin-Aldosterone System (RAAS) and the point of intervention by ACE inhibitors.
Quantitative Data (Exemplified by Captopril)
The following tables summarize key quantitative parameters for Captopril, providing a benchmark for the potential efficacy and pharmacokinetic profile of related compounds.
In Vitro Inhibitory Activity
| Parameter | Value | Enzyme Source | Reference(s) |
| IC₅₀ | 1.57 nM - 20.0 nM | Varies (e.g., rabbit lung, sheep plasma) | [13][14][15] |
| Kᵢ | 0.99 nM - 2.0 nM | Varies (e.g., rabbit lung, sheep plasma) | [6][13][14] |
IC₅₀ (Half-maximal inhibitory concentration) and Kᵢ (Inhibition constant) are measures of inhibitor potency.
Pharmacokinetic Properties in Humans
| Parameter | Value | Condition | Reference(s) |
| Bioavailability | ~70% | Oral administration | [16] |
| Time to Peak Plasma Conc. (tₘₐₓ) | 0.98 ± 0.13 h | Oral administration | [17] |
| Elimination Half-life (t₁/₂) | ~1.9 - 2.0 hours | Healthy subjects | [16][18] |
| Metabolism | Hepatic (to disulfide metabolites) | - | [16][19] |
| Excretion | Primarily Renal | - | [16][19] |
| Plasma Protein Binding | 25% - 30% | - | [19] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of novel enzyme inhibitors. Below is a representative protocol for determining the in vitro inhibitory activity of a compound against Angiotensin-Converting Enzyme.
Protocol: In Vitro ACE Inhibition Assay (Fluorometric)
This protocol is adapted from standard fluorometric assay procedures used to determine ACE inhibitory activity and calculate IC₅₀ values[20][21].
Objective: To measure the concentration of a test compound (e.g., N-(2-Mercapto-1-oxopropyl)-L-valine) required to inhibit 50% of ACE activity in vitro.
Materials:
-
Purified ACE enzyme (from rabbit lung or other source)
-
Fluorogenic ACE substrate (e.g., Abz-Gly-Phe(NO₂)-Pro)
-
Assay Buffer (e.g., 150 mM Tris-HCl, pH 8.3, containing 0.1 mM ZnCl₂)
-
Test inhibitor (dissolved in a suitable solvent, e.g., DMSO or buffer)
-
Positive Control Inhibitor (e.g., Captopril)
-
96-well black opaque microplate
-
Microplate reader with fluorescence capabilities (Excitation: ~320 nm, Emission: ~405 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the ACE enzyme in assay buffer.
-
Prepare a working solution of the fluorogenic substrate in assay buffer.
-
Prepare a serial dilution of the test inhibitor and the positive control (Captopril) at various concentrations.
-
-
Assay Setup (in a 96-well plate):
-
Blank Wells: Add 80 µL of buffer. These wells receive no enzyme or inhibitor.
-
Control (100% Activity) Wells: Add 40 µL of buffer and 40 µL of the ACE enzyme working solution.
-
Inhibitor Wells: Add 40 µL of each inhibitor dilution and 40 µL of the ACE enzyme working solution.
-
-
Pre-incubation:
-
Incubate the microplate at 37°C for 5-10 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Add 50 µL of the pre-warmed fluorogenic substrate solution to all wells (except the blank) to start the reaction.
-
-
Measurement:
-
Immediately place the plate in the microplate reader (pre-set to 37°C).
-
Measure the fluorescence intensity kinetically every minute for 15-30 minutes. The rate of fluorescence increase is proportional to ACE activity.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time) for each well.
-
Determine the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Rate_inhibitor / Rate_control)] x 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value.
-
References
- 2. labshake.com [labshake.com]
- 3. The Pharmacological TAILS of Matrix Metalloproteinases and Their Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-(2-Mercapto-1-oxopropyl)-L-valine (1313496-16-0) for sale [vulcanchem.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Captopril - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 9. teachmephysiology.com [teachmephysiology.com]
- 10. my.clevelandclinic.org [my.clevelandclinic.org]
- 11. What is the mechanism of Captopril? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Angiotensin-converting enzyme Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 15. apexbt.com [apexbt.com]
- 16. Captopril - Wikipedia [en.wikipedia.org]
- 17. Captopril: pharmacokinetics, antihypertensive and biological effects in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Capoten, Captoril (captopril) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 19. Captopril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. ACE-inhibitory activity assay: IC50 [protocols.io]
- 21. ACE Inhibition Assay [bio-protocol.org]
Figure 1. Chemical structure and atom numbering of N-(2-Mercapto-1-oxopropyl)-L-valine.
